Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC16314288
Molecular Formula: C11H10N2O3S2
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3S2 |
|---|---|
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | methyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O3S2/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14) |
| Standard InChI Key | JELYNNLSUDZTMB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:
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A methyl group at position 4, which enhances steric bulk and influences electronic properties.
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A methyl ester at position 5, providing a polarizable moiety for potential hydrolytic activation or prodrug strategies.
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A (thiophen-2-ylcarbonyl)amino group at position 2, introducing aromaticity and hydrogen-bonding capabilities via the thiophene ring and carbonyl group.
The thiophene moiety, a sulfur-containing aromatic heterocycle, contributes to π-π stacking interactions in biological systems, while the ester group offers synthetic versatility for further derivatization.
Physicochemical Characteristics
Table 1 summarizes the molecular properties of methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.3 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (2×O, 2×N, 1×S) |
| Topological Polar Surface Area | ~110 Ų (estimated) |
While experimental data on solubility, melting point, and logP are unavailable, structural analogs such as methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (CAS 649737-05-3) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .
Synthesis and Preparation Methods
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring acylation occurs exclusively at the thiazole’s position 2 amine.
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Ester Stability: Preventing hydrolysis of the methyl ester during aqueous workup.
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Purification: Separating the product from unreacted thiophene-2-carbonyl chloride, which may require chromatographic techniques.
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole cores functionalized with aromatic substituents exhibit broad-spectrum antimicrobial effects. For instance, methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (CAS 733754-08-0) showed activity against Gram-positive bacteria, attributed to interference with cell wall synthesis . The thiophene group in the subject compound could similarly disrupt microbial membranes via hydrophobic interactions.
Enzymatic Inhibition
The methyl ester and thiophene carbonyl groups position this compound as a potential protease or kinase inhibitor. Molecular docking studies on analogous structures suggest binding to ATP pockets in kinases through hydrogen bonding with the carbonyl oxygen and π-stacking with the thiophene ring .
Research Findings and Future Directions
Structure-Activity Relationship (SAR) Insights
Modifications to the thiazole scaffold significantly impact bioactivity:
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Position 4 Substituents: Methyl groups enhance metabolic stability but reduce solubility. Isopropyl groups (as in CAS 649737-05-3) improve target selectivity .
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Position 2 Acylation: Thiophene-2-carbonyl groups outperform phenyl analogs in cellular permeability due to reduced polarity.
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Ester vs. Carboxylic Acid: Methyl esters (e.g., subject compound) serve as prodrugs, hydrolyzing in vivo to active acids .
Target Engagement Strategies
Recent advances in chemical probe development, such as trans-cyclooctene (TCO)-tagged inhibitors, enable visualization of compound localization within cancer cells . Applying similar strategies to methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate could validate its mechanism of action.
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